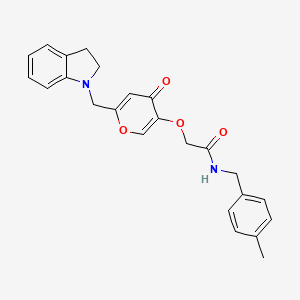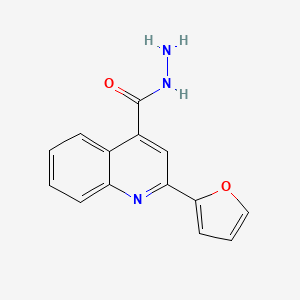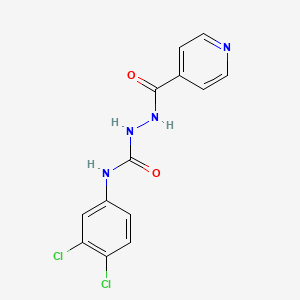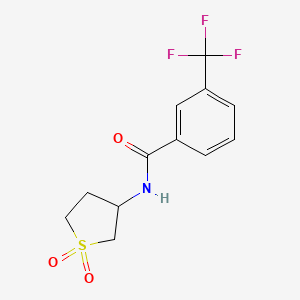
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a thiol-reactive compound that has been used in several biochemical and physiological studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form 3-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 1,3-propanedithiol to form N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide.
Starting Materials
3-(trifluoromethyl)benzoic acid, thionyl chloride, 1,3-propanedithiol
Reaction
Step 1: React 3-(trifluoromethyl)benzoic acid with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 3-(trifluoromethyl)benzoyl chloride., Step 2: Add 1,3-propanedithiol to the reaction mixture and stir at room temperature for several hours to form N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide., Step 3: Purify the product by recrystallization or column chromatography.
科学研究应用
TFB has been used in various scientific research applications, including protein labeling, protein cross-linking, and thiol modification. TFB has also been used as a fluorescent probe for detecting protein disulfide bonds. TFB has been used to study the structure and function of proteins, including enzymes, receptors, and antibodies.
作用机制
TFB is a thiol-reactive compound that reacts with the thiol groups of cysteine residues in proteins. This reaction forms a covalent bond between TFB and the protein, which can be used to label or modify the protein. TFB can also cross-link proteins by reacting with two nearby cysteine residues.
生化和生理效应
TFB has been shown to have several biochemical and physiological effects. TFB has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases and glutathione S-transferases. TFB has also been shown to activate certain enzymes, including caspases and protein kinase C. TFB has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using TFB in lab experiments is its high reactivity towards thiol groups, which allows for efficient labeling and modification of proteins. TFB is also relatively stable and can be stored for long periods of time. One limitation of using TFB is its potential toxicity, which can affect the viability of cells and the activity of enzymes.
未来方向
There are several future directions for the use of TFB in scientific research. One direction is the development of new methods for protein labeling and modification using TFB. Another direction is the use of TFB in the study of protein-protein interactions and protein structure. TFB may also be used in the development of new drugs for the treatment of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, TFB is a thiol-reactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB has been used in several biochemical and physiological studies and has shown promising results in the study of protein structure and function. While TFB has some limitations, its potential applications in scientific research make it an important compound for future studies.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c13-12(14,15)9-3-1-2-8(6-9)11(17)16-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOYOKGMSAXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)
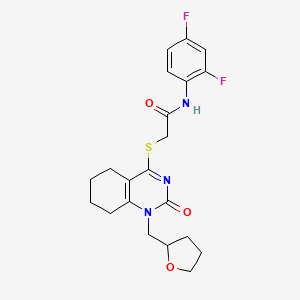
![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
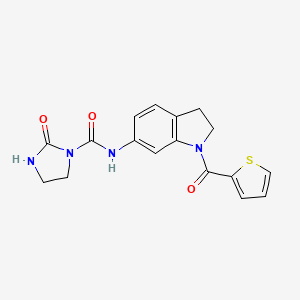
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2899729.png)
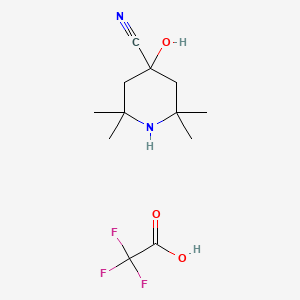
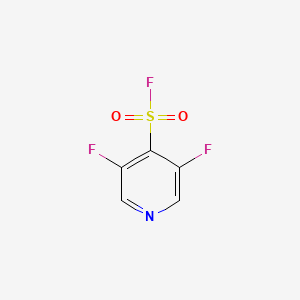
![(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2899735.png)
![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)
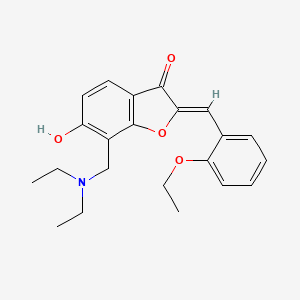
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2899742.png)
